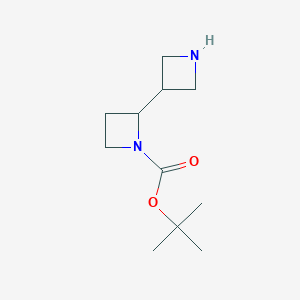
tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (TBAC) is an organic compound that is used in various scientific research applications. TBAC is a member of the azetidine family, which is a class of cyclic amines that contain a three-member nitrogen-containing ring. TBAC has a wide range of applications in biochemistry and physiology, and is a useful tool for laboratory experiments.
Aplicaciones Científicas De Investigación
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been used in various scientific research applications. It has been used in the study of enzyme inhibition, as it can inhibit the enzyme phospholipase A2 (PLA2). tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has also been used in the study of anti-inflammatory agents, as it has been found to have anti-inflammatory properties in vitro. It has also been used in the study of the effects of stress on the body, as it has been found to reduce the levels of the stress hormone cortisol in mice.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is not fully understood. However, it is believed that it may act by inhibiting the enzyme PLA2, which is involved in the breakdown of phospholipids. This inhibition of PLA2 may lead to decreased inflammation and reduced levels of cortisol.
Biochemical and Physiological Effects
tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been found to have anti-inflammatory properties in vitro, as well as reducing cortisol levels in mice. It has also been found to inhibit the enzyme PLA2, which may lead to decreased inflammation. Additionally, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been found to reduce levels of the neurotransmitter dopamine in the brain, which may lead to decreased anxiety and improved mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in laboratory experiments is its ability to inhibit PLA2, which may lead to decreased inflammation. Additionally, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is relatively stable and easy to synthesize, making it a useful tool for laboratory experiments. However, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has some limitations, as it has not been extensively studied and its mechanism of action is not fully understood.
Direcciones Futuras
Future research on tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate could focus on further understanding its mechanism of action and biochemical effects. Additionally, further research should be conducted to determine the safety and efficacy of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate for use in humans. Additionally, further research should be conducted to determine the potential applications of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in the medical field, such as for the treatment of inflammation, anxiety, and mood disorders. Additionally, further research should be conducted to explore the potential use of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate as a therapeutic agent in other areas, such as neurology or psychiatry. Finally, further research should be conducted to determine the potential uses of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate as a pesticide or insecticide.
Métodos De Síntesis
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate can be synthesized through a two-step process. The first step involves the reaction of 2-azetidinone with tert-butyl bromide in the presence of a base, such as sodium carbonate or sodium hydroxide, to form the 2-(azetidin-3-yl)azetidine-1-carboxylic acid. The second step involves the reaction of this carboxylic acid with a tert-butyl ester, such as tert-butyl chloroformate, to form the desired tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate.
Propiedades
IUPAC Name |
tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9(13)8-6-12-7-8/h8-9,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVTKGYLGKDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)



![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)

![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)